Cas no 848673-95-0 (methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate)

Methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic flavonoid derivative with potential applications in pharmaceutical and biochemical research. Its structure incorporates a chromen-4-one core, modified with a 2-methylphenylmethoxy group at the 7-position and a methyl 4-hydroxybenzoate moiety at the 3-position, enhancing its stability and reactivity. This compound may exhibit biological activity due to its flavonoid backbone, which is known for interactions with enzymes and receptors. Its well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in medicinal chemistry. The ester functionality improves solubility in organic solvents, facilitating further derivatization or formulation studies. Suitable for controlled experimental use under laboratory conditions.
methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate structure
848673-95-0 structure
Product Name:methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate
CAS No:848673-95-0
MF:C25H20O6
MW:416.422707557678
CID:5420644
Update Time:2025-11-06

methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-[[7-[(2-methylphenyl)methoxy]-4-oxo-4H-1-benzopyran-3-yl]oxy]-, methyl ester
    • methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate
    • Inchi: 1S/C25H20O6/c1-16-5-3-4-6-18(16)14-29-20-11-12-21-22(13-20)30-15-23(24(21)26)31-19-9-7-17(8-10-19)25(27)28-2/h3-13,15H,14H2,1-2H3
    • InChI Key: HGHQIAKKKOZEPI-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC=C(OC2C(=O)C3=CC=C(OCC4=CC=CC=C4C)C=C3OC=2)C=C1

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F3385-4308-2μmol
methyl 4-({7-[(2-methylphenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate
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F3385-4308-5μmol
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F3385-4308-3mg
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F3385-4308-5mg
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F3385-4308-10mg
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methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate Related Literature

Additional information on methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate

Methyl 4-({7-(2-Methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate: An Overview

Methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate (CAS No. 848673-95-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of chromones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The unique structural features of this compound make it a promising candidate for various therapeutic applications.

The core structure of methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate consists of a chromone moiety (a benzopyranone ring) linked to a substituted benzoate ester. The chromone ring is further functionalized with a methoxy group and a 2-methylphenyl substituent, which imparts additional stability and biological activity to the molecule. The benzoate ester moiety enhances the lipophilicity and solubility of the compound, making it more suitable for in vivo studies.

Recent studies have highlighted the potential of chromones in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that certain chromone derivatives exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Another study in the European Journal of Medicinal Chemistry reported that chromones can act as effective antioxidants by scavenging free radicals and reducing oxidative stress, which is implicated in numerous diseases including neurodegenerative disorders and cardiovascular diseases.

In the context of cancer research, chromones have shown promise as potential anticancer agents. A study published in Cancer Letters in 2020 found that certain chromone derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. The specific structure of methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate may enhance its ability to target these pathways more effectively, making it a valuable candidate for further investigation.

The synthesis of methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves several steps, including the formation of the chromone core and subsequent functionalization with the desired substituents. One common synthetic route involves the reaction of 7-hydroxychromone with an appropriate benzylating agent followed by esterification with methyl benzoate. This process requires careful control of reaction conditions to ensure high yields and purity.

In terms of pharmacokinetics, preliminary studies suggest that methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yl}oxy)benzoate exhibits favorable properties such as good oral bioavailability and low toxicity. These characteristics make it an attractive candidate for preclinical and clinical development. However, further research is needed to fully understand its metabolism, distribution, and potential side effects.

The potential applications of methyl 4-({7-(2-methylphenyl)methoxy-4-oxo-4H-chromen-3-yloxy)benzoate extend beyond its therapeutic uses. In the field of materials science, chromones have been explored for their photochromic properties, which allow them to change color upon exposure to light. This property makes them useful in various optical devices and sensors.

In conclusion, methyl 4-{(7-(2-methylphenyl)methoxy)-4H-chromen -3-yloxy)benzoate (CAS No. 848673 -95 -0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a promising candidate for further development in various therapeutic areas. Ongoing research will likely uncover additional applications and optimize its use in clinical settings.

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